Cas no 1159977-17-9 (2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester)

2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- 2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester
- methyl 2-tert-butyl-1,3-dioxane-5-carboxylate
- 1159977-17-9
- 2-(1,1-Dimethylethyl)-1,3-dioxane-5-carboxylic Acid Methyl Ester
- DB-303653
- methyl 2-(tert-butyl)-1,3-dioxane-5-carboxylate
- DTXSID00546418
- starbld0022878
-
- インチ: InChI=1S/C10H18O4/c1-10(2,3)9-13-5-7(6-14-9)8(11)12-4/h7,9H,5-6H2,1-4H3
- InChIKey: FFXVSYWISVFIBE-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1OCC(CO1)C(=O)OC
計算された属性
- せいみつぶんしりょう: 202.12100
- どういたいしつりょう: 202.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 44.8Ų
じっけんとくせい
- PSA: 44.76000
- LogP: 1.19460
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B691680-25mg |
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester |
1159977-17-9 | 25mg |
$ 190.00 | 2023-04-18 | ||
TRC | B691680-250mg |
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester |
1159977-17-9 | 250mg |
$ 1487.00 | 2023-04-18 |
2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Ester 関連文献
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2-tert-Butyl-1,3-dioxane-5-carboxylic Acid Methyl Esterに関する追加情報
2-Tert-Butyl-1,3-Dioxane-5-Carboxylic Acid Methyl Ester: A Comprehensive Overview
The compound with CAS No. 1159977-17-9, commonly referred to as 2-Tert-Butyl-1,3-Dioxane-5-Carboxylic Acid Methyl Ester, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. In this article, we will delve into its chemical structure, physical properties, synthesis methods, and recent advancements in its utilization.
2-Tert-Butyl-1,3-Dioxane-5-Carboxylic Acid Methyl Ester is a derivative of 1,3-dioxane, a six-membered cyclic ether. The molecule features a tert-butyl group attached at the 2-position and a methyl ester group at the 5-position of the dioxane ring. This structure imparts unique electronic and steric properties to the compound, making it versatile for various chemical reactions. The tert-butyl group acts as a bulky substituent, which can influence the reactivity and selectivity of the molecule in different chemical environments.
Recent studies have highlighted the importance of dioxane derivatives in drug discovery and material science. For instance, researchers have explored the use of 2-Tert-Butyl-1,3-Dioxane-5-Carboxylic Acid Methyl Ester as a precursor for synthesizing bioactive compounds. Its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for generating diverse chemical libraries. Moreover, the methyl ester group can be easily modified to introduce functional groups that enhance bioavailability or improve pharmacokinetic profiles.
The synthesis of 2-Tert-Butyl-1,3-Dioxane-5-Carboxylic Acid Methyl Ester typically involves multi-step reactions. One common approach is the alkylation of a dioxane derivative followed by esterification. The choice of reagents and reaction conditions plays a critical role in achieving high yields and purity. For example, the use of phase-transfer catalysts has been shown to accelerate the reaction process while minimizing side products.
In terms of physical properties, 2-Tert-Butyl-1,3-Dioxane-5-Carboxylic Acid Methyl Ester exhibits a melting point of approximately 45°C and a boiling point around 180°C under standard pressure. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various extraction and purification techniques. Additionally, the compound demonstrates moderate stability under thermal and oxidative conditions, which is advantageous for its storage and transportation.
Recent advancements in green chemistry have led to innovative applications of dioxane derivatives like 2-Tert-Butyl-1,3-Dioxane-5-Carboxylic Acid Methyl Ester. For instance, researchers have investigated its potential as a biodegradable polymer precursor. By incorporating this compound into polymer formulations, scientists aim to develop eco-friendly materials that degrade naturally without harming the environment.
Furthermore, 2-Tert-butyl-dioxane derivatives have shown promise in catalysis applications. The bulky tert-butyl group can act as a directing agent in asymmetric catalysis, enabling the synthesis of enantioselective compounds. This property has significant implications for the pharmaceutical industry, where chirality plays a crucial role in drug efficacy.
In conclusion, 2-Tert-butyl-dioxane derivatives, particularly 2-Tert-butyl-dioxane-methyl ester, represent a valuable class of compounds with diverse applications across multiple disciplines. As research continues to uncover new functionalities and syntheses for these molecules, their role in advancing science and technology is expected to grow significantly.
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